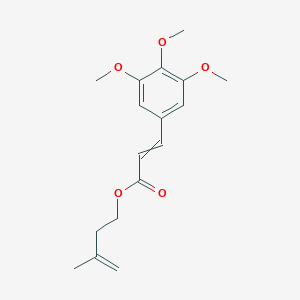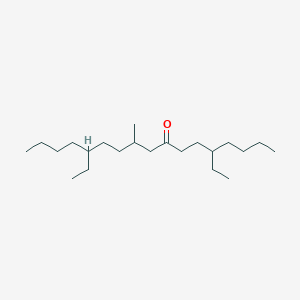
5,13-Diethyl-10-methylheptadecan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,13-Diethyl-10-methylheptadecan-8-one is a chemical compound with the molecular formula C22H44O It is an aliphatic ketone characterized by its long carbon chain and the presence of ethyl and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,13-Diethyl-10-methylheptadecan-8-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as long-chain alkanes or alkenes.
Functional Group Introduction:
Ketone Formation: The formation of the ketone functional group is accomplished through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5,13-Diethyl-10-methylheptadecan-8-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5,13-Diethyl-10-methylheptadecan-8-one has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5,13-Diethyl-10-methylheptadecan-8-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The long carbon chain and substituents may also affect the compound’s solubility and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
5,13-Diethyl-10-methyl-10-heptadecen-8-one: A similar compound with a double bond in the carbon chain.
5,13-Diethyl-10-methylheptadecan-8-ol: The corresponding alcohol derivative.
5,13-Diethyl-10-methylheptadecanoic acid: The carboxylic acid derivative.
Uniqueness
5,13-Diethyl-10-methylheptadecan-8-one is unique due to its specific combination of ethyl and methyl substituents and the presence of a ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
138509-50-9 |
|---|---|
Fórmula molecular |
C22H44O |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
5,13-diethyl-10-methylheptadecan-8-one |
InChI |
InChI=1S/C22H44O/c1-6-10-12-20(8-3)15-14-19(5)18-22(23)17-16-21(9-4)13-11-7-2/h19-21H,6-18H2,1-5H3 |
Clave InChI |
RIYFRMBYZKXNHM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CCC(C)CC(=O)CCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


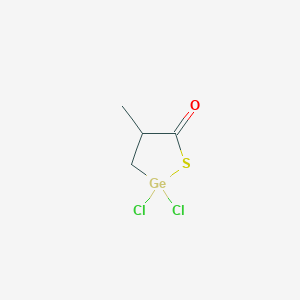
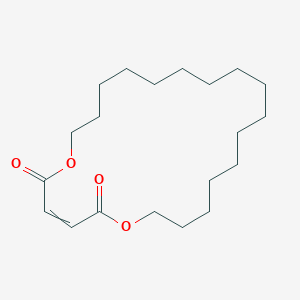
![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)
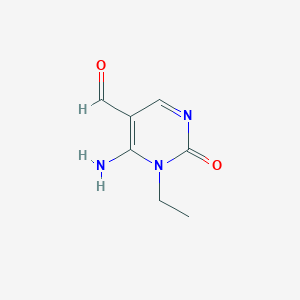
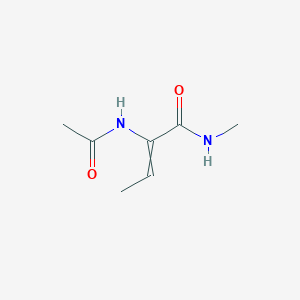
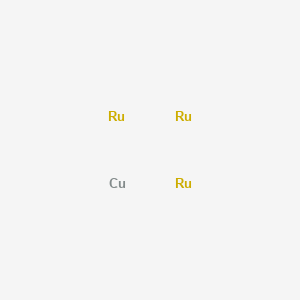
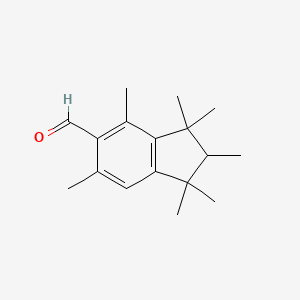
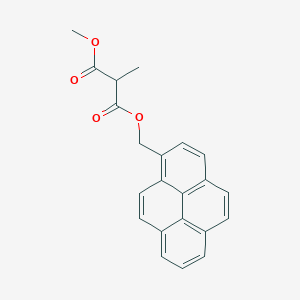
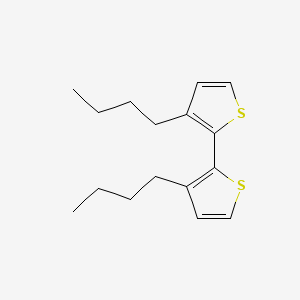
![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

